Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate is a synthetic compound that has emerged as a valuable research tool in drug discovery and development. It serves as a key intermediate in the multi-step synthesis of azilsartan, an angiotensin II receptor blocker (ARB) used for the treatment of hypertension. Its role in scientific research primarily revolves around its use as a building block for synthesizing more complex molecules with potential therapeutic applications.
The synthesis of Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate typically involves several key steps:
Each step requires careful control of reaction conditions such as temperature, pressure, and reaction time to ensure high yields and purity.
The molecular structure of Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate can be described using various structural representations:
COC(=O)c1cccc(c1NCc2ccc(cc2)c3ccccc3C#N)[N+](=O)[O-]
InChI=1S/C22H17N3O4/c1-29-22(26)19-7-4-8-20(25(27)28)21(19)24-14-15-9-11-16(12-10-15)18-6-3-2-5-17(18)13-23/h2-12,24H,14H2,1H3
The structure contains multiple functional groups that contribute to its reactivity and potential applications. The biphenyl moiety enhances electronic properties useful in organic electronics .
Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate can participate in various chemical reactions:
These reactions enable the compound to serve as a versatile intermediate in synthetic organic chemistry.
The mechanism of action for Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate largely depends on its interactions with biological targets. Due to its structural features:
This capability makes it valuable for medicinal chemistry research focused on drug design.
Key physical and chemical properties of Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate include:
These properties influence its handling and application in laboratory settings.
Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate has several significant applications:
The versatility of this compound makes it an essential tool in both research and industrial contexts.
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0